molecular formula C18H17ClN2O3S B2384570 N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-99-3

N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2384570
M. Wt: 376.86
InChI Key: MHAGNDSXPNZOCN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity of Sulfonamide Hybrids

Sulfonamides, including compounds similar to N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are recognized for their wide range of pharmacological properties. These properties include antibacterial, antitumor, and anti-neuropathic pain activities. The variable R and R' moieties in sulfonamides allow for a diverse range of hybrid compounds, which are often synthesized with pharmaceutical active scaffolds like quinoline and pyrrole (Ghomashi et al., 2022).

Synthesis and Caspase-3 Inhibitory Activity

Specific derivatives of the compound, such as 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, have been synthesized and identified as potent inhibitors of caspase-3, a protein involved in apoptosis, with noncompetitive and reversible characteristics. This signifies its potential therapeutic application in cancer research (Kravchenko et al., 2005).

Electrophilic Substitution in Pyrrolo[1,2-a]quinoxalines

Research into electrophilic substitution of pyrrolo[1,2-a]quinoxalines, which are structurally related to the compound , shows that chlorination and sulphonation occur smoothly at specific positions. Understanding these reactions is crucial for modifying and enhancing the compound's biological activity (Cheeseman & Tuck, 1967).

Halogenation of C1 H Bond in Pyrrolo[1,2-a]quinoxalines

The selective halogenation of the C1–H bond in pyrrolo[1,2-a]quinoxalines, including the use of NCS as a chlorinating agent, is a key method in diversifying the pharmaceutical applications of these compounds. This research is relevant for understanding the modification and enhancement of the compound's properties (Le et al., 2021).

Antimicrobial Activity

The antimicrobial activity of quinoline compounds clubbed with the sulfonamide moiety, including derivatives similar to N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, has been explored. This demonstrates their potential as antimicrobial agents, particularly against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Synthesis of Pyrrolo-/Indolo[1,2-a]quinolines

Efficient synthesis methods for pyrrolo-/indolo[1,2-a]quinolines have been developed. These methods are significant for producing compounds with potential applications in pharmaceutical research, including the compound (Kiruthika et al., 2014).

Polymorphic Modifications and Diuretic Properties

Research into polymorphic modifications of related compounds, like 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, reveals their strong diuretic properties, useful in developing new hypertension remedies. This highlights the potential medical applications of the compound (Shishkina et al., 2018).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-11-2-4-14(19)10-16(11)20-25(23,24)15-8-12-3-5-17(22)21-7-6-13(9-15)18(12)21/h2,4,8-10,20H,3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAGNDSXPNZOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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